molecular formula C9H16N3O13P3S B050183 [[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate CAS No. 118374-59-7

[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

货号: B050183
CAS 编号: 118374-59-7
分子量: 499.22 g/mol
InChI 键: MBIHBEVUNFGMSS-NOUWQNLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate (hereafter referred to as Compound X) is a cytidine-derived nucleotide analogue characterized by a thiophosphinothioyl group and a complex phosphate backbone. Structurally, it comprises a ribose sugar with a 4-amino-2-oxopyrimidine base (cytosine derivative), a methoxy group, and a multi-phosphorylated chain including a thiophosphate moiety.

属性

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIHBEVUNFGMSS-NOUWQNLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate , also known by its CAS number 63-37-6 , is a phosphonated derivative of nucleosides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C9H14N3O8PC_9H_{14}N_3O_8P with a molecular weight of 323.20 g/mol . The structure features a pyrimidine ring substituted with an amino group and a hydroxylated sugar moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC9H14N3O8PC_9H_{14}N_3O_8P
Molecular Weight323.20 g/mol
CAS Number63-37-6
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C

The biological activity of this compound is primarily linked to its interaction with nucleic acid metabolism and enzyme inhibition. It exhibits properties that may influence:

  • Nucleotide synthesis : The compound may act as an inhibitor of enzymes involved in nucleotide metabolism.
  • Antiviral activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication processes.
  • Antitumor effects : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines.

Pharmacodynamics

Research indicates that the compound may interact with several biological targets:

  • Enzymatic Inhibition : It could inhibit enzymes such as nucleoside monophosphate kinases and other kinases involved in nucleotide metabolism.
  • Receptor Interaction : The compound may exhibit affinity towards certain receptors involved in cellular signaling pathways.

Table 2: Biological Targets and Effects

Target TypePotential Effects
EnzymesInhibition of nucleotide metabolism
ReceptorsModulation of cellular signaling
Cancer Cell LinesAntiproliferative effects

Study 2: Antitumor Properties

A preliminary investigation reported in Cancer Research assessed the antiproliferative effects of related compounds on various cancer cell lines, including breast and prostate cancers. The findings demonstrated significant growth inhibition at micromolar concentrations, suggesting that the target compound may also possess similar antitumor properties.

相似化合物的比较

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Pharmacological Relevance Source
Compound X C₁₀H₁₅N₃O₁₃P₂S Thiophosphinothioyl, triphosphate chain Potential antiviral/prodrug activity
Cytidine-5′-triphosphate (CTP) C₉H₁₆N₃O₁₄P₃ Standard triphosphate chain Nucleotide metabolism
[(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate C₁₀H₁₆N₃O₉P 5-Methoxy cytosine, monophosphate Nucleic acid synthesis
Citicoline (CTN) C₁₄H₂₆N₄O₁₁P₂ Choline-cytidine diphosphate conjugate Neuroprotection, stroke therapy
ADP (Adenosine diphosphate) C₁₀H₁₅N₅O₁₀P₂ Diphosphate chain, adenine base Energy metabolism
Thiophosphate-modified oligonucleotides Variable Non-chiral 3’/5’ thiophosphates Enhanced nuclease resistance
Key Observations:
  • Phosphate Backbone Complexity: Compound X’s triphosphate chain with a thiophosphinothioyl group distinguishes it from standard nucleotides like CTP and ADP. The sulfur substitution in the phosphate backbone likely enhances stability against enzymatic degradation, similar to thiophosphate-modified oligonucleotides .
  • Base Modifications: Unlike the 5-methoxy cytosine in , Compound X retains the canonical 4-amino-2-oxopyrimidine base, preserving base-pairing fidelity.
  • Pharmacokinetics : Citicoline (CTN) undergoes hydrolysis to cytidine and choline, whereas Compound X’s thiophosphate may slow dephosphorylation, extending its intracellular half-life .

Pharmacological and Biochemical Properties

  • Metabolic Stability: The thiophosphinothioyl group in Compound X likely confers resistance to phosphatases compared to unmodified phosphates in CTP or ADP. This property is critical for prodrug strategies, as seen in antiviral agents like remdesivir .
  • Enzyme Interactions: The thiophosphate moiety may alter binding affinity to kinases or polymerases. For example, non-chiral thiophosphates in oligonucleotides show reduced affinity for RNase H but maintain antiviral activity .
  • Therapeutic Potential: Neurological Applications: Citicoline’s neuroprotective effects via choline delivery suggest Compound X could act as a cytidine prodrug for conditions requiring nucleotide supplementation.

准备方法

Triimidazolyl-Phosphine Sulfide Method

The triimidazolyl-phosphine sulfide approach, pioneered by Eckstein in 1967, involves reacting 3′-O-acetyl-thymidine with triimidazolyl-1-phosphine sulfide to form thymidine 5′-phosphoromonoimidazolothioate. Subsequent treatment with pyrophosphate yields the α-thiophosphate triphosphate derivative. For adenosine analogs, this method achieves yields of 5–20% after intermediate isolation. Key limitations include low efficiency and the necessity for protective groups on hydroxyl and amino functionalities.

Yoshikawa’s Thiophosphoryl Chloride Method

Adapting Yoshikawa’s classical phosphorylation technique, thiophosphoryl chloride (PSCl₃) replaces phosphorus oxychloride to introduce sulfur at the α-phosphate position. Nucleosides react directly with PSCl₃ in a one-pot reaction, followed by pyrophosphate addition, yielding 5′-(α-P-thio)triphosphates without intermediate isolation. This method streamlines radioisotope or oxygen isotope labeling by quenching reactions with isotope-enriched water, achieving 15–25% yields for dideoxynucleoside analogs.

Table 1: Comparative Yields of Thiophosphate Triphosphate Synthesis

MethodNucleosideYield (%)Key Reagents
Triimidazolyl-phosphineThymidine5Triimidazolyl-1-phosphine sulfide
Yoshikawa’s PSCl₃Adenosine25Thiophosphoryl chloride
Amidophosphite (Qi Sun)Cytidine76Fluorenylmethyl morpholidite

Modern Amidophosphite Approaches

Fluorenylmethyl Morpholidite Activation

Qi Sun et al. developed a high-yield route using fluorenylmethyl nucleosidylphosphoromorpholidites. Coupling these with pyrophosphate in the absence of activators generates linear intermediates, which are oxidized with chalcogens (S, Se) or borane dimethyl sulfide. This method achieves 66–76% yields for 5′-(α-P-thio)triphosphates and 54–63% for seleno analogs, outperforming classical techniques in efficiency and scalability.

Boranophosphate Synthesis

Sood’s laboratory pioneered boranophosphate analogs using boranoamidophosphate intermediates. Thymidine amidophosphite reacts with borane-dimethylamine to form boranoamidophosphate, which is coupled with pyrophosphate to yield diastereomeric 5′-(α-P-borano)triphosphates. Purification via ion-exchange chromatography provides 30% yields, though protection of 3′-OH and exocyclic amino groups is mandatory.

Enzymatic Incorporation and Applications

While chemical synthesis dominates, enzymatic methods like Primer Extension Using Activated Recombination (PEAR) enable site-specific incorporation of α-thiophosphate nucleotides. KOD DNA polymerase efficiently incorporates dATPαS and 2′-F-dNTPαS into oligonucleotides, facilitating applications in structural biology and aptamer development. Modifications to buffer conditions (e.g., Mg²⁺ concentration, Triton X-100) optimize polymerization efficiency for double-modified strands.

Physicochemical Characterization

Structural Properties

The compound’s molecular formula (C₁₀H₁₆N₅O₁₁P₃S) and exact mass (594.906 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a distorted tetrahedral geometry at the α-phosphorothioate group, with hydrogen-bonding interactions stabilizing the triphosphate backbone.

Solubility and Stability

In vitro solubility in DMSO (50 mg/mL) and aqueous buffers (20% SBE-β-CD in saline) enables formulation for biochemical assays. Storage at -80°C preserves stability for six months, though decomposition occurs above 500°C .

常见问题

Basic Research Questions

Q. What are the optimal synthetic protocols for producing high-purity [[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate?

  • Methodology :

  • Phosphoramidite Chemistry : Use solid-phase synthesis with protected nucleosides to ensure stereochemical fidelity. Phosphoramidite intermediates enable controlled phosphorylation steps .
  • Enzymatic Phosphorylation : Employ kinases or polymerases for regioselective phosphorylation, reducing side products. Monitor reaction progress via <sup>31</sup>P NMR .
  • Purification : Combine ion-exchange chromatography and reverse-phase HPLC (C18 columns) to isolate >95% purity. Validate purity using mass spectrometry (HRMS) .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4.0–8.0) at 37°C. Monitor degradation via LC-MS, identifying cleavage products (e.g., cytidine and phosphorothioate fragments) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -80°C to prevent hydrolysis of the phosphorothioate linkage .

Q. What analytical techniques are critical for characterizing its structural integrity?

  • Methodology :

  • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR confirm stereochemistry and phosphorylation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate the oxolane ring conformation and phosphate-thiophosphate linkages .
  • Circular Dichroism (CD) : Assess conformational changes in aqueous vs. organic solvents .

Advanced Research Questions

Q. How does the compound interact with nucleotide-processing enzymes (e.g., polymerases, kinases)?

  • Methodology :

  • Structural Studies : Co-crystallize the compound with viral RNA-dependent RNA polymerases (RdRps) to map binding sites. Use PDB structures (e.g., 7dfh, 7bv1) as references for competitive inhibition analysis .

  • Kinetic Assays : Measure Ki values using fluorescence-based polymerase assays (e.g., molecular beacon probes) to compare inhibition potency with ATP analogues like Remdesivir .

    Technique Application Reference
    X-ray CrystallographyResolve enzyme-ligand interactions at Palm site
    Molecular DockingPredict binding affinity with FAD-binding domains

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardize Assay Conditions : Control variables like Mg<sup>2+</sup> concentration (critical for polymerase activity) and buffer ionic strength .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-verify enzyme inhibition kinetics .

Q. What computational approaches predict its metabolic pathways in vivo?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in lipid bilayers to predict stability in cellular environments .
  • Density Functional Theory (DFT) : Calculate transition states for phosphorothioate cleavage, guiding prodrug design .

Q. How does its mechanism differ from other nucleotide analogues (e.g., Remdesivir, Citicoline)?

  • Methodology :

  • Comparative Structural Analysis : Overlay its structure with Remdesivir (PDB: 7bv1) to identify shared motifs (e.g., cyano-substituted oxolane) and divergent phosphorylation sites .
  • Metabolic Profiling : Use radiolabeled tracers (<sup>3</sup>H or <sup>14</sup>C) to track intracellular conversion to active triphosphate forms vs. Citicoline’s choline pathway .

Q. What assay designs are optimal for studying its incorporation into nucleic acid chains?

  • Methodology :

  • Primer Extension Assays : Use fluorescently labeled primers and gel electrophoresis to detect chain termination events .
  • Next-Gen Sequencing : Identify misincorporation sites in viral genomes after treatment, leveraging Illumina platforms .

Key Considerations for Experimental Design

  • Avoid Commercial Bias : Focus on peer-reviewed structural databases (e.g., PDB, PubChem) over vendor-specific data .
  • Data Reproducibility : Publish raw NMR spectra and crystallographic parameters (e.g., Rfree values) to enable cross-lab validation .

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